molecular formula C9H9ClFNO2 B14835750 Ethyl 2-chloro-5-fluoropyridine-4-acetate

Ethyl 2-chloro-5-fluoropyridine-4-acetate

Cat. No.: B14835750
M. Wt: 217.62 g/mol
InChI Key: GXJYMNUDLDZFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-5-fluoropyridine-4-acetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-5-fluoropyridine-4-acetate typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where diazonium salts are converted to fluoropyridines using fluorinating agents . Another method involves the use of selective fluorination reagents to introduce the fluorine atom at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-5-fluoropyridine-4-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-fluoropyridine-4-acetate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of specific biochemical pathways, making it useful in drug design and development .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-fluoropyridin-4-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)4-6-3-8(10)12-5-7(6)11/h3,5H,2,4H2,1H3

InChI Key

GXJYMNUDLDZFMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.